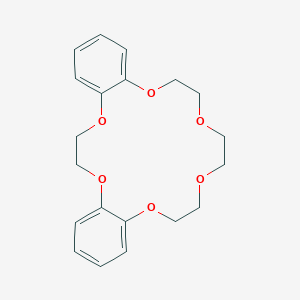
碲化钨 (WTe2)
描述
TNP-2092 is a novel semi-synthetic antibacterial agent designed to combat persistent bacterial infections, particularly those associated with medical implants. It is a dual-acting molecule that combines the pharmacophores of rifamycin and quinolizinone, providing potent activity against a broad spectrum of bacterial species, including both gram-positive and gram-negative strains .
科学研究应用
TNP-2092 具有广泛的科学研究应用,包括:
化学: 用作研究双重作用抗菌剂及其合成的模型化合物。
生物学: 研究其对细菌生物膜和耐药机制的影响。
医学: 正在进行临床试验,用于治疗假体关节感染和急性细菌性皮肤及皮肤结构感染。
作用机制
TNP-2092 通过抑制三种关键细菌酶发挥其抗菌作用:RNA 聚合酶、DNA 旋转酶和拓扑异构酶 IV。这种多靶点方法会破坏细菌的 DNA 复制、转录和修复过程,导致细菌细胞死亡。 该化合物的双重作用特性降低了耐药性发展的可能性,使其成为治疗顽固性感染的有希望的候选药物 .
类似化合物:
利福霉素: 一种有效的抗生素,但容易产生耐药性。
喹诺酮类: 对多种细菌有效,但会导致耐药性。
TNP-2198: 另一种将利福霉素与硝基咪唑结合的双重作用分子.
TNP-2092 的独特性: TNP-2092 因其双重作用机制而脱颖而出,该机制同时靶向多个细菌途径。这降低了耐药性发展的可能性,并提高了其对生物膜相关感染的疗效。 它独特地结合了利福霉素和喹诺利西酮药效基团,与单靶点抗生素相比,具有更广泛的活性范围 .
准备方法
合成路线和反应条件: TNP-2092 的合成涉及利福霉素与喹诺利西酮药效基团的共价键合。该过程包括多个有机合成步骤,例如酯化、酰胺化和环化反应。 特定反应条件(如温度、pH 值和溶剂选择)经过优化,以确保最终产物的产率和纯度高 .
工业生产方法: TNP-2092 的工业生产遵循类似的合成路线,但规模扩大以满足商业需求。该过程涉及大型反应器和严格的质量控制措施,以确保一致性和符合监管标准。 生产在符合良好生产规范 (GMP) 的设施中进行,以确保药物的安全性和有效性 .
化学反应分析
反应类型: TNP-2092 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以修饰喹诺利西酮部分,改变其抗菌特性。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化剂和亲核试剂用于取代反应.
主要产物: 从这些反应中形成的主要产物包括 TNP-2092 的各种衍生物和类似物,它们各自具有独特的抗菌特性和潜在的治疗应用 .
相似化合物的比较
Rifamycin: A potent antibiotic but prone to resistance development.
Quinolones: Effective against a broad range of bacteria but can lead to resistance.
TNP-2198: Another dual-acting molecule combining rifamycin with nitromidazole.
Uniqueness of TNP-2092: TNP-2092 stands out due to its dual-acting mechanism, which targets multiple bacterial pathways simultaneously. This reduces the likelihood of resistance development and enhances its efficacy against biofilm-associated infections. Its unique combination of rifamycin and quinolizinone pharmacophores provides a broader spectrum of activity compared to single-target antibiotics .
属性
IUPAC Name |
bis(tellanylidene)tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Te.W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGOJOJMWHVMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te]=[W]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
WTe2, Te2W | |
| Record name | tungsten(IV) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065243 | |
| Record name | Tungsten telluride (WTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12067-76-4 | |
| Record name | Tungsten telluride (WTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten telluride (WTe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten telluride (WTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten telluride (WTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Tungsten Telluride (WTe2) a material of interest for researchers?
A: Tungsten telluride (WTe2) belongs to the family of transition metal dichalcogenides (TMDs), which are 2D materials with unique properties at the nanoscale. [] These properties make them attractive for various applications, including high-performance electronics and energy conversion devices. []
Q2: What are the challenges in synthesizing WTe2 nanosheets?
A: While similar TMDs like MoS2 have well-established synthesis methods, creating WTe2 nanosheets has proven more challenging. One study found that the tellurization of tungsten oxide (WO3) thin films, a technique analogous to the successful sulfurization and selenization of other TMDs, did not yield WTe2 crystals. [] This suggests that the reaction kinetics for WTe2 thin film growth are different and require further investigation. []
Q3: Are there alternative methods for preparing thin WTe2 layers?
A: Yes, thermal annealing of mechanically exfoliated WTe2 flakes has been explored as a method for controlled thinning. [] This technique allows for precise thickness control, which is crucial for studying the material's properties and tailoring its performance in devices. []
Q4: What are the potential applications of WTe2 in electronic devices?
A: WTe2 demonstrates potential for use in biomemristor synapses, a key component in neuromorphic computing. A study showcased a biomemristor device utilizing a guar gum-WTe2 nanohybrid material. [] This device exhibited volatile switching behavior at low voltages and successfully mimicked essential synaptic functions, including short and long-term plasticity. []
Q5: How does WTe2 contribute to the performance of these biomemristor devices?
A: The incorporation of WTe2 nanosheets, exfoliated using natural tannic acid, into the guar gum matrix enhances the device's resistive switching properties. [] This combination enables low operating voltages and stable performance, essential characteristics for mimicking biological synapses in neuromorphic systems. []
Q6: Has WTe2 been explored for energy applications?
A: Yes, WTe2's thermoelectric properties have been investigated for their potential in energy conversion applications. [] Studies have focused on the synthesis and characterization of WTe2 nanobelts, which exhibit promising thermoelectric properties, including high electrical conductivity and Seebeck coefficient. []
Q7: How do the thermoelectric properties of WTe2 nanobelts compare to conventional materials?
A: WTe2 nanobelts demonstrate superior thermoelectric performance compared to conventional WTe2 powders. The nanobelt structure, with its reduced defects and enhanced carrier mobility, contributes to higher electrical conductivity. [] This highlights the importance of controlled synthesis methods for achieving desirable material properties. []
Q8: What is the significance of understanding the charge carrier dynamics in WTe2 heterostructures?
A: Studying charge carrier dynamics in WTe2 heterostructures, such as those with graphitic carbon nitride (g-CN), is crucial for developing efficient solar energy harvesting devices. [] Research using time-domain density functional theory coupled with nonadiabatic molecular dynamics simulations revealed ultrafast electron and hole transfer dynamics in a g-CN/WTe2 heterostructure, suggesting its potential for photovoltaic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





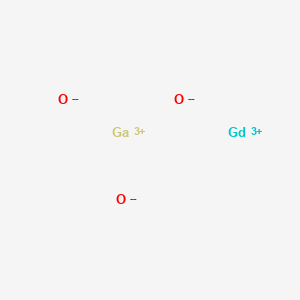
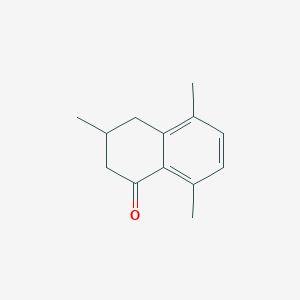
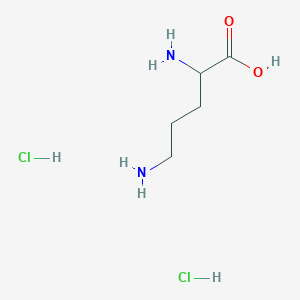

![Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1)](/img/structure/B82407.png)

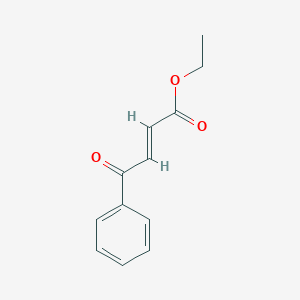
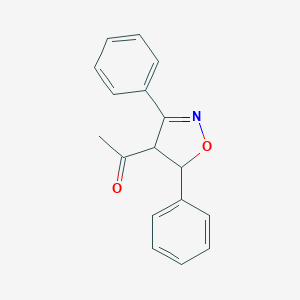
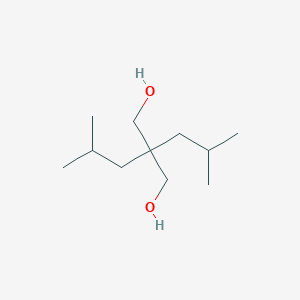
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
